2-(3,5-Dichlorophenoxy)ethanamine

概述

描述

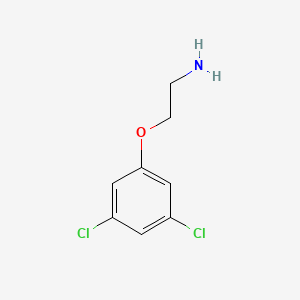

2-(3,5-Dichlorophenoxy)ethanamine is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenoxy)ethanamine typically involves the reaction of 3,5-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the phenoxy group. The process can be summarized as follows:

Step 1: 3,5-Dichlorophenol reacts with ethylene oxide in the presence of a base to form 2-(3,5-Dichlorophenoxy)ethanol.

Step 2: The resulting 2-(3,5-Dichlorophenoxy)ethanol undergoes amination with ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions: 2-(3,5-Dichlorophenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of simpler amines or alcohols.

Substitution: Formation of substituted phenoxyethylamines.

科学研究应用

Agricultural Applications

Herbicidal Properties

2-(3,5-Dichlorophenoxy)ethanamine is structurally related to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Research indicates that this compound exhibits herbicidal properties, particularly in controlling broadleaf weeds. Studies have shown that similar compounds can significantly reduce weed growth in crops like tomatoes, suggesting potential utility in agricultural settings .

Plant Growth Regulation

In addition to its herbicidal activity, this compound has been observed to influence plant growth. Specifically, it has been reported to induce dwarfing effects on tomato seedlings, which could be beneficial for managing plant height and optimizing space in agricultural production .

Medicinal Chemistry Applications

Neuropharmacological Research

The compound's structural features have prompted investigations into its potential neuropharmacological effects. Research has indicated that derivatives of dichlorophenoxy compounds may interact with neurotransmitter systems, providing a pathway for exploring treatments for neurological disorders .

Toxicological Studies

Toxicological profiles of similar compounds reveal that exposure to this compound can lead to significant health risks. Case studies have documented severe poisoning incidents associated with related compounds like 2,4-D. Understanding the toxicokinetics and health impacts of these compounds is crucial for developing safety guidelines and therapeutic interventions .

Case Study: Toxicity Assessment

A notable case involved a young female farmer in Ethiopia who ingested a toxic agent containing 2,4-D. The patient presented with severe symptoms including loss of consciousness and required intensive care but ultimately succumbed due to complications from the poisoning. This case highlights the importance of understanding the toxic effects associated with dichlorophenoxy compounds .

Research Findings on Plant Growth Regulation

In controlled experiments, this compound was tested alongside other plant growth regulators. Results indicated pronounced effects on tomato seedlings' growth patterns, demonstrating its potential as a growth-modulating agent in agriculture .

Data Table: Comparative Analysis of Herbicides

| Compound Name | Chemical Structure | Primary Application | Notable Effects |

|---|---|---|---|

| This compound | C8H9Cl2N | Herbicide | Dwarfing effect on tomato seedlings |

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Herbicide | Broadleaf weed control |

| 3-(3,5-Dichlorophenoxy)butyric acid | C11H12Cl2O3 | Plant growth regulator | Growth inhibition |

作用机制

The mechanism of action of 2-(3,5-Dichlorophenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering conformational states. Pathways involved may include signal transduction cascades and metabolic processes.

相似化合物的比较

- 2-(3,4-Dichlorophenoxy)ethylamine

- 2-(3,5-Dichlorophenoxy)triethylamine

- 2-(3,5-Dichlorophenoxy)propylamine

Comparison: 2-(3,5-Dichlorophenoxy)ethanamine is unique due to its specific substitution pattern and ethylamine group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

生物活性

2-(3,5-Dichlorophenoxy)ethanamine, also known as 2-(3,5-Dichlorophenoxy)ethylamine or simply dichlorophenoxyethanamine, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenoxy group attached to an ethanamine backbone. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- CAS Number : 67883-07-2

The presence of the dichlorophenoxy group is significant for its biological interactions and activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. It has been observed to exhibit the following actions:

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Staphyloxanthin Production :

A study demonstrated that this compound could inhibit the production of staphyloxanthin in Staphylococcus aureus, a key virulence factor. The compound's effectiveness was quantified with an IC50 value of 8 nM, indicating strong inhibitory potential against this pathogen . -

Neurotoxic Effects :

Research on related compounds like 2,4-D has shown that they can lead to significant neurotoxic outcomes in animal models. These studies have reported increased oxidative stress markers and neuroinflammatory responses following exposure, suggesting that similar mechanisms may be relevant for this compound . -

Growth Regulation in Plants :

Historical studies have indicated that this compound can affect plant growth regulation by exerting dwarfing effects on tomato seedlings. Such findings highlight its potential utility in agricultural applications .

属性

IUPAC Name |

2-(3,5-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMQDWMDXIGLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218109 | |

| Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67883-07-2 | |

| Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。